molecular formula C24H24N2O5 B1192636 DBCO-PEG1-acid

DBCO-PEG1-acid

Cat. No. B1192636
M. Wt: 420.47
InChI Key: WQWOQNUZPXTECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG1-acid is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Scientific Research Applications

  • Tissue Engineering and Regenerative Medicine :

    • DBCO-PEG1-acid is used in the creation of biocompatible and in situ cross-linkable hydrogels derived from hyaluronic acid, which demonstrate potential in cartilage tissue engineering. These hydrogels support cell survival and help in regenerating cartilaginous tissue, indicating their usefulness in injectable hydrogels for tissue engineering applications (Han et al., 2018).
  • Drug Delivery Systems :

    • DBCO-PEG1-acid contributes to the development of targeted drug delivery systems. For example, it has been used in the surface-functionalization of siRNA lipopolyplexes for tumor cell killing in vivo. This involves the use of folate-conjugated DBCO-PEG agents, indicating its role in enhancing the specificity and effectiveness of drug delivery (Klein et al., 2018).
  • Nucleic Acid Carriers :

    • Research on lipopolyplexes, which are nucleic acid carriers, shows the use of DBCO-PEG1-acid in the assembly of compounds with siRNA into a surface-functionalized formulation. This is significant for the development of efficient nucleic acid delivery systems (Klein & Wagner, 2019).
  • Scaffold Cellularization :

    • In tissue engineering, DBCO-PEG1-acid is used for scaffold cellularization. For instance, DBCO-modified PCL-PEG polymers have been used to create films that significantly increase the selective capture efficiency and survival rate of cells. This approach shows promise for specific and efficient in situ scaffold cellularization (Mao et al., 2019).
  • Gene Delivery Vehicles :

    • The development of gene delivery vehicles using PEG-based structures, like DBP-PEG, shows the utility of DBCO-PEG1-acid in enhancing transfection efficiency and reducing cytotoxicity associated with non-viral carriers. This research suggests the potential of PEG as a backbone for gene delivery vehicles (Schmieder et al., 2007).
  • Peptide and Protein PEGylation :

    • DBCO-PEG1-acid plays a role in PEGylation, which is the covalent attachment of PEG to peptides and proteins. This process is crucial for enhancing the stability and efficacy of peptides and proteins in pharmaceutical applications (Roberts et al., 2002).

properties

IUPAC Name

3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c27-22(25-14-16-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWOQNUZPXTECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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